Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentanecarbonyl group, and a pyrrolidinylthioacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the chlorophenylcyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as pyridine to form 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.
Synthesis of the pyrrolidinyl intermediate: The next step involves the reaction of the chlorophenylcyclopentanecarbonyl chloride with pyrrolidine to form 1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidine.
Thioester formation: Finally, the pyrrolidinyl intermediate is reacted with methyl thioacetate in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thioesters.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A simpler compound with a similar chlorophenyl group but lacking the cyclopentanecarbonyl and pyrrolidinylthioacetate moieties.
Pyraclostrobin: A fungicide with a similar chlorophenyl group and a thioester moiety, but with different overall structure and applications.
Uniqueness
Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its complex structure allows for a wide range of chemical modifications and applications, distinguishing it from simpler analogs.
Biologische Aktivität
Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a thioacetate moiety, and a chlorophenyl group, which contribute to its biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chlorophenyl group enhances binding affinity to various receptors, potentially modulating their activity. The thioacetate portion may also play a role in influencing metabolic stability and bioavailability.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether linkages have shown effectiveness against various bacterial strains, suggesting that this compound might possess similar activities.
2. Anticancer Potential
Preliminary studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. The chlorophenyl and cyclopentanecarbonyl groups may contribute to cytotoxic effects against certain tumor cell lines.
3. CNS Activity
Given the presence of the pyrrolidine moiety, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could be relevant for treating neurological disorders.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of related thioether compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative, suggesting that this compound could exhibit comparable effects.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro tests were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity and potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC = 32 µg/mL against S. aureus | |
Anticancer | IC50 = 15 µM in MCF-7 cells | |
CNS Modulation | Potential effects on neurotransmitters |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Biological Activity |
---|---|
Chlorophenyl group | Increased receptor binding |
Thioacetate linkage | Enhanced metabolic stability |
Pyrrolidine ring | Potential CNS activity |
Eigenschaften
IUPAC Name |
methyl 2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-24-17(22)13-25-16-8-11-21(12-16)18(23)19(9-2-3-10-19)14-4-6-15(20)7-5-14/h4-7,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBFJPZGISHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.